3-bromo-4-methyl-N-(4-sulfamoylphenyl)benzamide
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Overview
Description
3-bromo-4-methyl-N-(4-sulfamoylphenyl)benzamide is a chemical compound with the molecular formula C14H13BrN2O3S. It is known for its unique structure, which includes a bromine atom, a methyl group, and a sulfonamide group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-methyl-N-(4-sulfamoylphenyl)benzamide typically involves multiple steps. One common method starts with the bromination of 4-methylbenzoic acid to introduce the bromine atom. This is followed by the formation of the benzamide core through an amide coupling reaction with 4-aminobenzenesulfonamide. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-methyl-N-(4-sulfamoylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea can be used for nucleophilic substitution.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-bromo-4-methyl-N-(4-sulfamoylphenyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-4-methyl-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The bromine atom and methyl group may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-methyl-N-(4-sulfamoylphenyl)benzamide
- 3-chloro-4-methyl-N-(4-sulfamoylphenyl)benzamide
- 3-bromo-4-methyl-N-(4-aminophenyl)benzamide
Uniqueness
3-bromo-4-methyl-N-(4-sulfamoylphenyl)benzamide is unique due to the presence of both a bromine atom and a sulfonamide group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development .
Biological Activity
3-Bromo-4-methyl-N-(4-sulfamoylphenyl)benzamide is a novel compound with significant implications in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H12BrN2O3S. The compound features a bromine atom at the 3-position of the benzamide ring and a sulfonamide group attached to the phenyl ring. This structure is characteristic of sulfamoylbenzamides, which are known for their antimicrobial and anti-inflammatory properties. The presence of the bromine atom enhances the compound's reactivity, making it a target for pharmaceutical research.
The mechanism of action for this compound primarily involves its interaction with specific enzymes. The sulfonamide group mimics natural substrates, allowing it to effectively bind to enzyme active sites. This binding inhibits enzyme activity, disrupting biochemical pathways that can lead to therapeutic effects such as:
- Anti-inflammatory effects : By inhibiting enzymes involved in inflammatory pathways.
- Antimicrobial actions : Targeting bacterial enzymes critical for survival.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit potent antimicrobial activity. For instance, related sulfonamide derivatives have shown effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds often fall within low nanomolar ranges, indicating strong antimicrobial properties .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been highlighted in studies where it demonstrated significant inhibition of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its analogs:
- Study on Antifungal Activity : A related compound demonstrated an MIC of 0.5 μg/mL against M. pachydermatis, showcasing the potential antifungal properties of sulfonamide derivatives .
- Cytotoxicity Assessment : In vitro studies revealed that certain derivatives exhibited low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .
- Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit specific enzymes linked to disease processes, providing insights into its therapeutic applications in cancer and inflammatory diseases .
Summary of Biological Activities
Properties
IUPAC Name |
3-bromo-4-methyl-N-(4-sulfamoylphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3S/c1-9-2-3-10(8-13(9)15)14(18)17-11-4-6-12(7-5-11)21(16,19)20/h2-8H,1H3,(H,17,18)(H2,16,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZDSPPYFOBSHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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